molecular formula C14H15F3N2O2 B13027576 N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide

N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide

Cat. No.: B13027576
M. Wt: 300.28 g/mol
InChI Key: RWQOCHBVVRURQE-UHFFFAOYSA-N
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Description

N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-yl)propan-2-yl)acetamide is a fluorinated acetamide derivative featuring a 5-methoxyindole core linked to a trifluoromethyl-propan-2-yl backbone. This compound combines structural motifs associated with bioactivity, including the indole moiety (common in neurotransmitters and kinase inhibitors) and the trifluoroacetamide group, which enhances metabolic stability and lipophilicity .

Properties

Molecular Formula

C14H15F3N2O2

Molecular Weight

300.28 g/mol

IUPAC Name

N-[1,1,1-trifluoro-3-(5-methoxy-1H-indol-3-yl)propan-2-yl]acetamide

InChI

InChI=1S/C14H15F3N2O2/c1-8(20)19-13(14(15,16)17)5-9-7-18-12-4-3-10(21-2)6-11(9)12/h3-4,6-7,13,18H,5H2,1-2H3,(H,19,20)

InChI Key

RWQOCHBVVRURQE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation, often using methyl iodide (CH(_3)I) and a base such as potassium carbonate (K(_2)CO(_3)).

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution using a trifluoromethylating agent like trifluoromethyl iodide (CF(_3)I).

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with acetic anhydride (CH(_3)CO(_2)O) to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO(_4) in acidic or neutral medium.

    Reduction: LiAlH(_4) in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Amine derivatives.

    Substitution: Compounds where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a candidate for drug discovery and development.

Medicine

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trifluoroacetamide Derivatives
Compound Name Key Structural Features Synthesis Method IR/NMR Highlights Biological Activity/Notes Reference
2,2,2-Trifluoro-N-[3-(4-phenoxymethyl-[1,2,3]triazol-1-yl)-propyl]-acetamide Triazole, phenoxymethyl, trifluoroacetamide Click chemistry (azide-alkyne cycloaddition) IR: 1704 cm⁻¹ (C=O), 1H-NMR: δ5.17 (s, –OCH2), δ7.80 (s, triazole) Not reported; structural analog for stability studies
(E)-N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) Trifluoroacetyl, fluorostyryl, indole TFAA-mediated acylation 1H-NMR: δ7.90 (s, indole-H), δ8.61 (s, Ar–H); IR: 1676 cm⁻¹ (C=O) Tested in pLDH assay; anti-parasitic potential
(R)-TFA-D-Phe-(2-(N-Me)Pyr) (D-95) Trifluoroacetamide, pyrrole, chiral center Amide coupling [α]D = –53 (CHCl3); IR: 1700–1650 cm⁻¹ (C=O) Chiral building block for peptidomimetics

Key Observations :

  • The trifluoroacetamide group is consistently synthesized via acylation (e.g., TFAA) or cycloaddition, enhancing thermal and enzymatic stability .
  • Indole-containing analogs (e.g., 4f) exhibit distinct NMR shifts for aromatic protons (δ7.90–8.61 ppm), suggesting electronic effects from substituents .
Indole-Containing Acetamides
Compound Name Key Structural Features Synthesis Method Spectral Data Biological Activity/Notes Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Indole, methoxynaphthalene, propanamide Amidation (tryptamine + naproxen) 1H-NMR: δ7.22–7.98 (Ar–H), δ5.40 (–NCH2CO–); IR: 1671 cm⁻¹ (C=O) Anti-inflammatory (naproxen derivative)
(R)-N-[1-(1H-Indol-3-yl)propan-2-yl]-2-methoxyacetamide (5c) Indole, methoxyacetamide, chiral center Stereoselective amidation [α]D data not provided; IR: 3292 cm⁻¹ (–NH), 1672 cm⁻¹ (C=O) Potential neuroactivity (tryptamine analog)

Key Observations :

  • Methoxy groups (e.g., in 5c and the target compound) improve solubility and modulate receptor binding .
  • Naproxen-derived analogs () demonstrate the therapeutic versatility of indole-acetamide hybrids in inflammation .
Triazole-Linked Acetamides
Compound Name Key Structural Features Synthesis Method Spectral Data Biological Activity/Notes Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole, naphthyloxy, acetamide Cu(I)-catalyzed azide-alkyne cycloaddition 1H-NMR: δ5.38 (–NCH2CO–), δ7.72 (Ar–H); IR: 1671 cm⁻¹ (C=O) Not reported; triazole enhances pharmacokinetics
2,2,2-Trifluoro-N-[3-(4-phenoxymethyl-[1,2,3]triazol-1-yl)-propyl]-acetamide Triazole, trifluoroacetamide Click chemistry 13C-NMR: δ158.1 (C=O); IR: 1704 cm⁻¹ (C=O) Structural analog for stability studies

Key Observations :

  • Triazole rings improve metabolic resistance and hydrogen-bonding capacity, critical for drug design .
  • The trifluoroacetamide group in shows a characteristic 13C-NMR signal at δ158.1 ppm for the carbonyl .

Biological Activity

N-(1,1,1-Trifluoro-3-(5-methoxy-1H-indol-3-YL)propan-2-YL)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C14H15F3N2O, with a molecular weight of 300.28 g/mol. The trifluoromethyl group and the methoxy-indole moiety contribute to its unique reactivity and biological profile.

Structural Formula

N 1 1 1 Trifluoro 3 5 methoxy 1H indol 3 YL propan 2 YL acetamide\text{N 1 1 1 Trifluoro 3 5 methoxy 1H indol 3 YL propan 2 YL acetamide}

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, it has shown significant activity against Staphylococcus aureus and Salmonella Typhimurium.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.20 µg/mL
Salmonella Typhimurium0.78 µg/mL
Bacillus cereus1.56 µg/mL

The proposed mechanism of action for this compound involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent intracellular action.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies have shown that it can reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6, indicating potential therapeutic applications in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values against S. aureus, suggesting strong antibacterial potential .

Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory properties of this compound using an animal model of inflammation. The results showed a significant reduction in paw edema in treated animals compared to controls, supporting its role as a potential anti-inflammatory agent .

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